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Executive Summary: TNO155 is a potent and selective allosteric inhibitor of the protein tyrosine
phosphatase SHP2. In KRAS-mutant cancers, TNO155 demonstrates significant antitumor
activity, primarily by suppressing the RAS-mitogen-activated protein kinase (MAPK) signaling
pathway. Its mechanism is particularly effective in combination with direct KRAS inhibitors,
such as those targeting the KRAS G12C mutation. TNO155 works by blocking the crucial
SHP2-mediated signal transduction from receptor tyrosine kinases (RTKs) to RAS. This action
prevents the feedback reactivation of the MAPK pathway, a common resistance mechanism to
targeted therapies, leading to a more sustained and potent inhibition of tumor growth.
Preclinical and clinical data support the synergistic effect of TNO155 with KRAS G12C
inhibitors, offering a promising therapeutic strategy for this challenging patient population.

Introduction: The Challenge of KRAS-Mutant
Cancers

KRAS is the most frequently mutated oncogene in human cancers, driving tumor growth and
proliferation in a significant percentage of non-small cell lung cancers (NSCLC), colorectal
cancers (CRC), and pancreatic ductal adenocarcinomas (PDAC)[1][2][3]. For decades, KRAS
was considered "undruggable” due to its high affinity for GTP and the lack of a well-defined
binding pocket[4]. The development of allele-specific inhibitors targeting the KRAS G12C
mutation marked a significant breakthrough[2]. However, the clinical efficacy of these
monotherapies is often limited by intrinsic and acquired resistance, frequently driven by
feedback reactivation of the RAS-MAPK pathway[2][5][6].
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This has led to the exploration of combination therapies. SHP2 (Src homology 2 domain-
containing phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine
phosphatase that plays a critical role as a central node in signal transduction downstream of
multiple RTKs[2][4][7]. By activating RAS, SHP2 is essential for the full activation of the MAPK
cascade, making it a compelling target to overcome resistance to KRAS inhibitors[3][4].

TNO155: Core Mechanism of Action

TNO155 is an orally active, allosteric inhibitor that stabilizes SHP2 in an inactive
conformation[8]. Its mechanism of action is centered on the disruption of the RAS-MAPK
signaling cascade, which is hyperactivated in many KRAS-mutant tumors.

SHP2's Role in RAS-MAPK Signaling

SHP2 is a key mediator between activated RTKs and RAS[2]. Upon growth factor binding,
RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2, which in turn
recruits SOS1 (Son of Sevenless), a guanine nucleotide exchange factor (GEF)[7]. SHP2 is
recruited to these signaling complexes and is required for the full activation of RAS. It
dephosphorylates specific sites on RTKs or docking proteins, a process that ultimately
promotes the exchange of GDP for GTP on RAS, switching it to its active state[7]. Active, GTP-
bound RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and
ERK, driving cell proliferation, survival, and differentiation[3][4].

TNO155's Inhibition of the Pathway

TNO155 binds to a pocket on the SHP2 protein, locking it in a closed, autoinhibited state[8].
This prevents SHP2 from participating in the RTK signaling complex. The direct consequences
are:

e Reduced RAS Activation: By inhibiting SHP2, TNO155 prevents the efficient activation of
RAS downstream of RTKs[9][10].

e Suppression of Downstream Signaling: The reduction in active RAS leads to decreased
phosphorylation and activation of RAF, MEK, and ultimately ERK, thereby inhibiting the
oncogenic output of the MAPK pathway[7][11].
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// Edges RTK -> Grb2_SOS1 [label="Recruits"]; RTK -> SHP2 [label="Activates"]; SHP2 ->
RAS [label="Promotes\nActivation", color="#34A853"]; Grb2_SOS1 -> RAS [label="GDP ->
GTP\nExchange"]; TNO155 -> SHP2 [label="Inhibits", color="#EA4335", style=dashed,
arrowhead=tee]; RAS -> KRAS_GTP [label="KRAS Mutation\n(e.g., G12C)\nOncogenic
Activation"]; KRAS_GTP -> RAF -> MEK -> ERK; ERK -> Transcription [style=dashed]; ERK ->
RTK [label="Negative\nFeedback", color="#EA4335", style=dashed, constraint=false];

I/ Invisible nodes for alignment {rank=same; Grb2_SOS1; SHP2;} } &< Caption: TNO155
inhibits SHP2, blocking RTK-mediated activation of RAS and the downstream MAPK pathway.

TNO155 in KRAS G12C Cancers: A Synergistic
Approach

The primary rationale for using TNO155 in KRAS-mutant cancers, especially in combination
with a KRAS G12C inhibitor, is to overcome adaptive resistance.

Adaptive Resistance to KRAS G12C Inhibition

When a KRAS G12C-specific inhibitor blocks the mutant protein, cancer cells often adapt. The
inhibition of downstream signaling (e.g., ERK) can relieve a negative feedback loop, leading to
the hyperactivation of upstream RTKs[6][9][12]. This RTK activity then signals through SHP2 to
activate wild-type RAS isoforms (HRAS and NRAS) or the remaining unbound, cycling KRAS
G12C, effectively bypassing the inhibitor and reactivating the MAPK pathway[9][12][13].

TNO155's Role in Overcoming Resistance

TNO155 directly counteracts this feedback mechanism. By inhibiting SHP2, it prevents the
reactivating signal from hyperactivated RTKs from reaching RAS[2][9]. This dual blockade—a
direct inhibitor hitting mutant KRAS G12C and TNO155 preventing the feedback loop—results
in a more profound and durable suppression of MAPK signaling than either agent can achieve
alone[3][12]. This synergistic interaction enhances antitumor activity and can overcome
resistance[2][13].
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Preclinical and Clinical Data

The combination of TNO155 with KRAS G12C inhibitors has shown promising results in both
preclinical models and clinical trials.

Preclinical Efficacy

In various preclinical models, TNO155 has demonstrated the ability to enhance the efficacy of
KRAS G12C inhibitors.
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Model Type Cancer Type

Key Findings Reference

KRAS G12C Lung &

Colorectal

In Vitro Cell Lines

TNO155 in

combination with a

KRAS G12C inhibitor

(Cpd 12a) showed
synergistic [9]
antiproliferative effects

and enhanced,

sustained MAPK

pathway inhibition.

) ) KRAS-Mutant
In Vitro (Spheroid)
Cancers

Sensitivity to SHP2

inhibition (SHP099)

was more apparent in

3D spheroid models
compared to 2D

monolayers, [14]
suggesting

dependence on

upstream RTK/SHP2
signaling in a tumor-

like context.

In Vivo Xenografts KRAS G12C NSCLC

The combination of

JDQ443 (KRAS G12C
inhibitor) and TNO155
extended the duration [15]
of tumor regression
compared to either

agent alone.

KRAS G12C Human

Tumors

In Vivo Xenografts

The combination of [2]
adagrasib (KRAS

G12C inhibitor) with a
SHP2 inhibitor
demonstrated greater

antitumor activity
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compared to each

agent alone.

Clinical Trial Data

Clinical trials are evaluating the safety and efficacy of TNO155 in combination with KRAS
G12C inhibitors in patients with advanced solid tumors.

Key Efficacy
] Data (NSCLC,
. L Patient
Trial Name Combination ] KRAS G12C Reference
Population .
inhibitor-
pretreated)

Objective

Response Rate
Advanced KRAS
KontRASt-01 TNO155 + (ORR): 33.3%
G12C-mutated ) [13]
(Phase 1b/2) JDQ433 Disease Control

solid tumors
Rate (DCR):
66.7%

The trial is
designed to
evaluate safety,
tolerability, and

Advanced solid . -
clinical activity

KRYSTAL-2 TNO155 + tumors with
_ (ORR, PFS, 0S). [2][16]
(Phase 1/2) Adagrasib KRAS G12C )
_ Data provides
mutation

the rationale for
the clinical
evaluation of this

combination.

Key Experimental Methodologies

The following protocols are representative of the key experiments used to elucidate the
mechanism and efficacy of TNO155.
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In Vitro Analysis

1. Culture KRAS G12C
Cancer Cell Lines

2. Treat with DMSO,
TNO155, KRASI,
or Combination

3a. Cell Proliferation
Assay (e.g., 3-6 days)

In Vivo Analysis (Xenograft Model)

3b. Immunoblotting
(Short-term: 15m - 48h)

1. Implant Human KRAS G12C
Tumor Cells in Mice

2. Allow Tumors to
Establish

3. Randomize Mice into
Treatment Groups

4. Administer Vehicle,
TNO155, KRASI,
or Combination

5. Monitor Tumor Volume
and Body Weight
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Cell Proliferation Assay

o Objective: To determine the effect of TNO155, alone and in combination, on the growth of
cancer cell lines.

o Methodology:
o KRAS-mutant cancer cells (e.g., NCI-H2122, NCI-H1373) are seeded in 96-well plates.

o After 24 hours, cells are treated with a dose matrix of TNO155 and a KRAS G12C
inhibitor. A DMSO-treated group serves as a control.

o Cells are incubated for a period of 3 to 6 days.
o Cell viability is assessed using reagents like PrestoBlue or CellTiter-Glo.

o Results are normalized to the DMSO control to calculate the percentage of growth
inhibition. Synergy scores (e.g., using the Bliss independence model) are calculated to
determine if the combination effect is greater than additive[1][9].

Immunoblotting

» Objective: To measure the effect of TNO155 on specific signaling proteins within the MAPK
pathway.

o Methodology:

o Cancer cells are grown and pretreated with DMSO or TNO155 for a specified time (e.g., 1
hour).

o Cells are then treated with a KRAS G12C inhibitor for various short time points (e.g., 15
minutes to 48 hours)[1][9].

o Cells are lysed, and protein concentrations are quantified.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
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o The membrane is probed with primary antibodies specific for proteins of interest, such as
phospho-ERK (p-ERK), total ERK, phospho-SHP2, and KRAS. A loading control like
tubulin or GAPDH is used to ensure equal loading.

o Secondary antibodies conjugated to an enzyme are used for detection via
chemiluminescence[11].

In Vivo Efficacy Studies

o Objective: To evaluate the antitumor activity of TNO155 in a living organism.
o Methodology:

o Human KRAS-mutant cancer cells are subcutaneously implanted into immunodeficient

mice.

o When tumors reach a specified volume, mice are randomized into treatment cohorts (e.g.,
Vehicle control, TNO155 alone, KRAS inhibitor alone, TNO155 + KRAS inhibitor
combination).

o Drugs are administered orally according to a predetermined schedule.
o Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

o The study endpoint is reached when tumors in the control group reach a maximum size, at
which point tumors are harvested for further analysis. Efficacy is measured by tumor
growth inhibition[9][17].

Conclusion

TNO155 represents a key therapeutic agent in the treatment of KRAS-mutant cancers. Its core
mechanism—the inhibition of the SHP2 phosphatase—positions it to effectively block signaling
through the oncogenic RAS-MAPK pathway. Crucially, TNO155 addresses a primary
mechanism of resistance to targeted KRAS G12C inhibitors by preventing the feedback
reactivation of the pathway. The synergy observed in preclinical models and the promising
early data from clinical trials underscore the potential of combining TNO155 with direct KRAS
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inhibitors to create more durable and effective treatments for patients with these common and
aggressive malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388713#tno155-mechanism-of-action-in-kras-
mutant-cancers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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